1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as EPEPC, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPEPC belongs to the class of piperidinecarboxamide compounds and has been shown to have promising pharmacological properties. In
Mechanism of Action
1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide acts as an antagonist at the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion transport, cell survival, and neurotransmitter release. By binding to the sigma-1 receptor, this compound can modulate various signaling pathways and affect cellular function. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound can also reduce pain by modulating the activity of pain receptors. In addition, this compound can induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, one limitation is that this compound can have off-target effects on other proteins and enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential as an analgesic agent for chronic pain. In addition, further studies are needed to understand the mechanism of action of this compound and its potential off-target effects.
Scientific Research Applications
1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
1-ethylsulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-22(20,21)18-12-9-15(10-13-18)16(19)17-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJGGQGWRRMKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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